Cbl-b-IN-8
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Overview
Description
Cbl-b-IN-8 is a small molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, a member of the RING-type E3 ubiquitin ligase family. Cbl-b plays a crucial role in regulating immune responses by modulating the activity of immune cells. Inhibiting Cbl-b has shown promise in enhancing immune responses, particularly in cancer immunotherapy .
Preparation Methods
The synthesis of Cbl-b-IN-8 involves several steps, including the preparation of key intermediates and the final coupling reactions. One of the synthetic routes involves the use of lactams as intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Cbl-b-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Cbl-b-IN-8 has several scientific research applications, including:
Cancer Immunotherapy: By inhibiting Cbl-b, this compound enhances the activity of cytotoxic T cells and natural killer cells, promoting anti-tumor immunity
Immune Modulation: This compound is used to study the modulation of immune responses, particularly in the context of autoimmune diseases and transplant rejection.
Signal Transduction Research: This compound helps in understanding the signaling pathways regulated by Cbl-b, providing insights into the molecular mechanisms of immune regulation
Mechanism of Action
Cbl-b-IN-8 exerts its effects by binding to the Cbl-b protein and inhibiting its E3 ubiquitin ligase activity. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced immune cell activation. The molecular targets of this compound include various signaling proteins involved in T cell receptor and co-stimulatory pathways . By blocking Cbl-b, this compound promotes the activation and proliferation of immune cells, enhancing their ability to target and destroy cancer cells .
Comparison with Similar Compounds
Cbl-b-IN-8 is compared with other Cbl-b inhibitors such as NX-1607 and C7683. These compounds share similar mechanisms of action but may differ in their binding affinities and selectivity for Cbl-b over other Cbl family members . The uniqueness of this compound lies in its specific binding interactions and its ability to stabilize Cbl-b in an inactive conformation .
Similar Compounds
- NX-1607
- C7683
- Other small molecule inhibitors targeting Cbl-b .
Properties
Molecular Formula |
C35H44F3N7O3 |
---|---|
Molecular Weight |
667.8 g/mol |
IUPAC Name |
2-[6-cyclopentyloxy-4-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]pyridin-2-yl]-6-[[(2S)-4-methyl-2-propan-2-ylpiperazin-1-yl]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C35H44F3N7O3/c1-22(2)29-18-42(3)9-10-44(29)16-23-11-26-27(28(12-23)35(36,37)38)17-45(33(26)46)30-13-24(14-32(40-30)48-25-7-5-6-8-25)34(19-47-20-34)15-31-41-39-21-43(31)4/h11-14,21-22,25,29H,5-10,15-20H2,1-4H3/t29-/m1/s1 |
InChI Key |
KLPFKFUBXIWSDL-GDLZYMKVSA-N |
Isomeric SMILES |
CC(C)[C@H]1CN(CCN1CC2=CC3=C(CN(C3=O)C4=NC(=CC(=C4)C5(COC5)CC6=NN=CN6C)OC7CCCC7)C(=C2)C(F)(F)F)C |
Canonical SMILES |
CC(C)C1CN(CCN1CC2=CC3=C(CN(C3=O)C4=NC(=CC(=C4)C5(COC5)CC6=NN=CN6C)OC7CCCC7)C(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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